(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
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Overview
Description
Lup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid compound. It belongs to the lupane series of triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lup-20(29)-en-3-one can be synthesized through various chemical reactions. One common method involves the oxidation of lupeol, a related triterpenoid, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of Lup-20(29)-en-3-one often involves the extraction of lupeol from natural sources such as birch bark or other plant materials. The extracted lupeol is then subjected to chemical oxidation to produce Lup-20(29)-en-3-one. This process may include steps like vacuum sublimation, supercritical fluid extraction, or microwave-assisted extraction to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to betulinic acid or other oxidized derivatives.
Reduction: Reduction to lupeol or other reduced forms.
Substitution: Formation of derivatives by substituting functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents in organic solvents.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed
Betulinic acid: An oxidized derivative with potential anticancer properties.
Lupeol: A reduced form with anti-inflammatory and antimicrobial activities.
Acetylated derivatives: Compounds with modified biological activities
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of Lup-20(29)-en-3-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer: Induces apoptosis in cancer cells through mitochondrial pathways, involving the activation of caspases and the release of cytochrome c
Comparison with Similar Compounds
Lup-20(29)-en-3-one is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Lupeol: A related triterpenoid with similar anti-inflammatory and antimicrobial properties.
Betulinic acid: An oxidized derivative with potent anticancer activity.
Lup-20(29)-en-3-yl acetate: A derivative with enhanced bioavailability and biological activity .
Properties
Molecular Formula |
C30H48O |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,27-,28+,29-,30-/m1/s1 |
InChI Key |
GRBHNQFQFHLCHO-FVLNLSKLSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Origin of Product |
United States |
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